![molecular formula C14H17NO2 B7558991 N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
N-[2-(Cyclopentylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Cyclopentylcarbonyl)phenyl]acetamide, also known as CPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA is a member of the class of N-phenylacetamides, which are known to exhibit various biological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. In
作用機序
The exact mechanism of action of N-[2-(Cyclopentylcarbonyl)phenyl]acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of GABA receptors in the central nervous system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic transmission, this compound may reduce neuronal hyperexcitability and alleviate various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to modulate the expression of various neurotransmitters and neuropeptides in the brain. For example, it has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all involved in regulating mood and behavior. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using N-[2-(Cyclopentylcarbonyl)phenyl]acetamide in lab experiments is its high potency and selectivity for GABA receptors. This allows researchers to study the effects of GABAergic modulation on various physiological and behavioral processes in a highly controlled manner. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[2-(Cyclopentylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective GABA receptor modulators that can be used to treat various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, more research is needed to explore the potential therapeutic applications of this compound in humans and to determine its safety and efficacy.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity for GABA receptors make it a valuable tool for studying the effects of GABAergic modulation on various physiological and behavioral processes. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in humans.
合成法
The synthesis of N-[2-(Cyclopentylcarbonyl)phenyl]acetamide involves the reaction of cyclopentanone with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with ammonia to yield this compound. The overall yield of the synthesis is around 50%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
N-[2-(Cyclopentylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory effects in various animal models. Additionally, this compound has been investigated for its potential to treat neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
N-[2-(cyclopentanecarbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)15-13-9-5-4-8-12(13)14(17)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIUWUGRVSPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
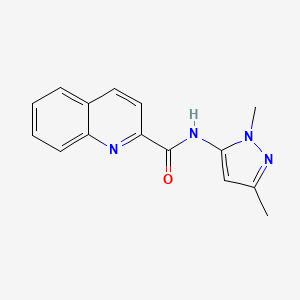

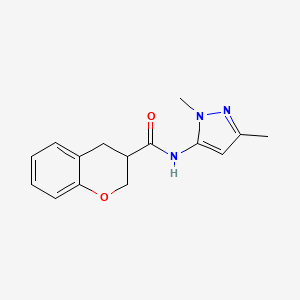
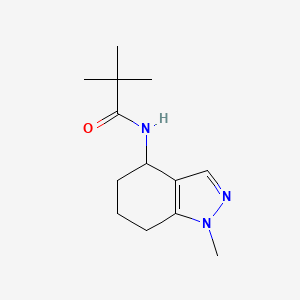
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

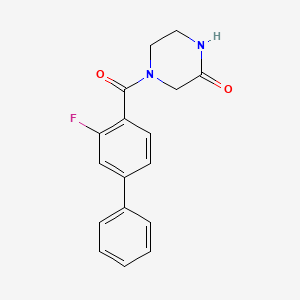
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
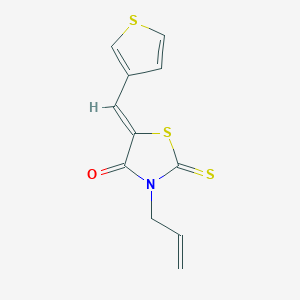
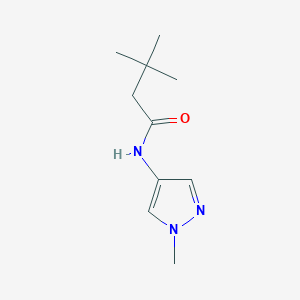
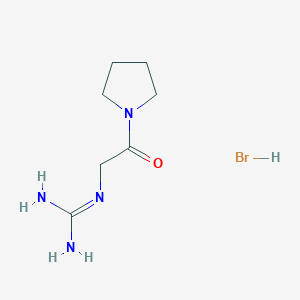
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)